molecular formula C13H22Cl2N2O2 B12946429 {2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride

{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride

Cat. No.: B12946429
M. Wt: 309.2 g/mol
InChI Key: RQOVRKAMOVSUSK-UHFFFAOYSA-N
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Description

{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride is a chemical compound with the molecular formula C13H20N2O2·2HCl. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride typically involves the reaction of 2-(2-bromoethoxy)aniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles, such as amines or thiols; reactions often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, {2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride is used as an intermediate in the synthesis of various organic compounds

Biology

In biological research, the compound is utilized in the study of enzyme inhibitors and receptor ligands. Its morpholine ring is a common motif in bioactive molecules, making it a useful tool in drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound is employed in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of {2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring can form hydrogen bonds and other interactions with target proteins, modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

    {2-[2-(Piperidin-4-yl)ethoxy]phenyl}methanamine: Similar structure but contains a piperidine ring instead of a morpholine ring.

    {2-[2-(Pyrrolidin-4-yl)ethoxy]phenyl}methanamine: Contains a pyrrolidine ring, offering different reactivity and properties.

    {2-[2-(Azepan-4-yl)ethoxy]phenyl}methanamine: Features an azepane ring, providing unique chemical behavior.

Uniqueness

{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride is unique due to its morpholine ring, which imparts specific chemical and biological properties. The presence of both nitrogen and oxygen in the ring enhances its ability to interact with various molecular targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H22Cl2N2O2

Molecular Weight

309.2 g/mol

IUPAC Name

[2-(2-morpholin-4-ylethoxy)phenyl]methanamine;dihydrochloride

InChI

InChI=1S/C13H20N2O2.2ClH/c14-11-12-3-1-2-4-13(12)17-10-7-15-5-8-16-9-6-15;;/h1-4H,5-11,14H2;2*1H

InChI Key

RQOVRKAMOVSUSK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2CN.Cl.Cl

Origin of Product

United States

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